molecular formula C9H16O2 B14722217 3-Butyl-3-ethyloxetan-2-one CAS No. 5810-00-4

3-Butyl-3-ethyloxetan-2-one

Katalognummer: B14722217
CAS-Nummer: 5810-00-4
Molekulargewicht: 156.22 g/mol
InChI-Schlüssel: YNOLOWBPJRHOPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butyl-3-ethyloxetan-2-one is a chemical compound belonging to the oxetane family, characterized by a four-membered ring containing three carbon atoms and one oxygen atom. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-3-ethyloxetan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 3-butyl-3-ethyloxetan-2-ol using strong acids or bases as catalysts. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the oxetane ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-Butyl-3-ethyloxetan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-Butyl-3-ethyloxetan-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Butyl-3-ethyloxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing enzyme activity and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Butyl-3-methyloxetan-2-one
  • 3-Butyl-3-propyloxetan-2-one
  • 3-Butyl-3-isopropyloxetan-2-one

Uniqueness

3-Butyl-3-ethyloxetan-2-one stands out due to its specific butyl and ethyl substituents, which confer unique chemical and physical properties. These properties make it particularly valuable in certain applications where other oxetane derivatives may not be as effective .

Eigenschaften

CAS-Nummer

5810-00-4

Molekularformel

C9H16O2

Molekulargewicht

156.22 g/mol

IUPAC-Name

3-butyl-3-ethyloxetan-2-one

InChI

InChI=1S/C9H16O2/c1-3-5-6-9(4-2)7-11-8(9)10/h3-7H2,1-2H3

InChI-Schlüssel

YNOLOWBPJRHOPY-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1(COC1=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.